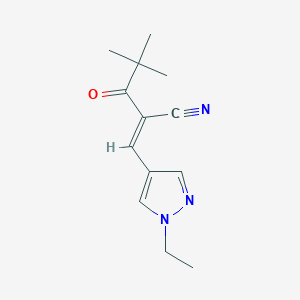![molecular formula C18H20N2O3 B4641061 2-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B4641061.png)
2-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
Description
Synthesis Analysis
The synthesis of compounds containing the N-imidazolyl and the ethyl oxy-isobutyrate groups linked to a naphthalene ring structure demonstrates the complexity and specificity required in synthesizing molecules with precise biological activities. For example, Ethyl 2-([5,6-dihydro-7-(1H-imidazol-1-yl)-2-naphthalenyl]oxy)- 2-methylpropanoate was identified as a strong hypolipidaemic agent, showcasing the importance of precise synthesis in achieving desired biological effects (Cozzi et al., 1987).
Molecular Structure Analysis
Molecular structure analysis plays a crucial role in understanding the properties and potential activities of compounds. Studies on compounds such as 1-amino-3',4'-dihydro-2H,2'H,5H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione reveal the significance of structural features verified through NMR, IR spectroscopy, and quantum-chemical calculations (Marinov et al., 2014).
Chemical Reactions and Properties
The chemical reactions and properties of naphthalene derivatives have been extensively studied. For instance, Naphtho[1',2':4,5]imidazo[1,2-a]pyridine-5,6-diones exhibit significant reactivity towards electron-transferring enzymes, showcasing their potential in generating reactive oxygen species (Šarlauskas et al., 2016).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are critical in determining the applicability and functionality of chemical compounds. While specific studies on the physical properties of the compound were not identified, similar analyses for related compounds provide insights into methodologies for evaluating these properties.
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, pH stability, and oxidation-reduction potential, are fundamental to understanding the behavior of chemical compounds in various environments. For example, the study on imidazo[1,2-c]pyrimido[5,4-e]pyrimidine derivatives illustrates the intricacies of chemical properties and their implications for hepatoprotective activity (Ram et al., 2002).
properties
IUPAC Name |
2-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c21-16(14-8-7-12-4-1-2-5-13(12)10-14)11-20-17(22)15-6-3-9-19(15)18(20)23/h7-8,10,15H,1-6,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVDFSKQZGRVPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)CN3C(=O)C4CCCN4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-{[(4-bromo-3,5-dimethylphenoxy)acetyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4640982.png)
![N-(3-acetylphenyl)-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4640988.png)
![N-(2-fluorophenyl)-1-{[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B4641003.png)
![3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B4641011.png)
![N-(4-ethoxyphenyl)-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4641019.png)


![N-(2-chlorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4641031.png)
![4-methoxy-N-{2-[methyl(phenyl)amino]ethyl}-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4641034.png)
![5-benzyl-2-(3-methoxyphenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4641044.png)
![4-fluoro-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4641055.png)
![5-(4-chlorophenyl)-4-[4-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B4641071.png)
![isopropyl 2-{[({5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4641078.png)
![N-methyl-3-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B4641080.png)